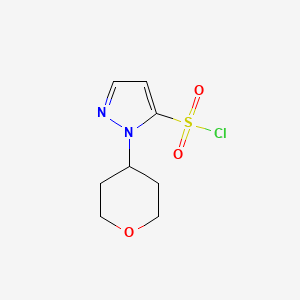

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(oxan-4-yl)pyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O3S/c9-15(12,13)8-1-4-10-11(8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBINYQUIUSPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(=CC=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-sulfonyl Chloride

The following technical guide details the chemical identity, synthesis, and application of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-sulfonyl chloride .

Core Scaffold Analysis & Synthetic Methodologies

Chemical Identity & Core Data

This compound serves as a critical electrophilic building block for introducing the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole motif—a "privileged scaffold" in modern kinase inhibitor design (e.g., JAK, IRAK4 inhibitors). The tetrahydropyran (THP) ring improves aqueous solubility and metabolic stability compared to carbocyclic analogs.

| Property | Detail |

| Chemical Name | 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-sulfonyl chloride |

| Common Intermediate | Precursor Amine: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine |

| CAS Number (Precursor) | 1000896-69-4 (Amine) / Sulfonyl Chloride is often prepared in situ |

| Molecular Formula | C₈H₁₁ClN₂O₃S |

| Molecular Weight | 250.70 g/mol |

| Physical State | Off-white to yellow solid (highly moisture sensitive) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with alcohols/water. |

Note on CAS: While the amine precursor (CAS 1000896-69-4) is a catalog item, the sulfonyl chloride derivative is frequently generated in situ or used immediately after isolation due to hydrolytic instability. It may not have a widely indexed CAS number in public registries, often appearing in patent literature as "Intermediate X".

Synthetic Pathways

The synthesis of the 5-sulfonyl chloride functionality on the N1-substituted pyrazole ring is non-trivial due to the competing reactivity of the C4 position. Two primary methodologies are established: Sandmeyer-type Chlorosulfonation (from amine) and Directed Lithiation (from the parent heterocycle).

Method A: The Meerwein (Sandmeyer) Route (Recommended)

This is the standard industrial route for converting 5-aminopyrazoles to 5-sulfonyl chlorides. It leverages the commercially available amine.

Mechanism:

-

Diazotization: Conversion of the primary amine to a diazonium salt using sodium nitrite in acid.

-

Radical Coupling: Decomposition of the diazonium species by Cu(II), generating an aryl radical that captures sulfur dioxide.

-

Oxidation: The resulting radical/adduct is oxidized (often by CuCl₂) to the sulfonyl chloride.

Figure 1: Meerwein chlorosulfonation pathway from the 5-amino precursor.

Detailed Protocol (Method A)

-

Step 1: Dissolve 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (1.0 eq) in concentrated HCl (5–10 vol) and cool to -5°C.

-

Step 2: Add aqueous NaNO₂ (1.2 eq) dropwise, maintaining temperature < 0°C. Stir for 30 min to ensure complete diazotization.

-

Step 3: In a separate vessel, prepare a saturated solution of SO₂ gas in glacial acetic acid (or use aqueous NaHSO₃/SO₂ surrogate) containing CuCl₂ (0.2 eq) or CuCl.

-

Step 4: Slowly transfer the diazonium solution into the SO₂/Cu mixture. Caution: Vigorous gas evolution (N₂).

-

Step 5: Allow to warm to room temperature. Pour into ice water and extract immediately with DCM. Dry over MgSO₄ and concentrate. Use immediately.

Method B: Directed Ortho-Lithiation (Alternative)

If the amine is unavailable, the parent pyrazole can be lithiated. The N1-THP group directs lithiation to the C5 position (ortho-lithiation), avoiding the C4 position which is favored in electrophilic aromatic substitution (SEAr).

-

Reagents: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole + n-BuLi (-78°C) → C5-Li species.

-

Quench: Add SO₂ gas → Lithium sulfinate salt.

-

Chlorination: Treat the salt with NCS (N-chlorosuccinimide) or SO₂Cl₂ to generate the sulfonyl chloride.

Reactivity & Handling

The sulfonyl chloride moiety is highly electrophilic.[1] Understanding its stability profile is crucial for yield optimization.

| Parameter | Characteristic | Implication for Protocol |

| Hydrolysis | Fast (t₁/₂ < 1h in water/organic mix) | Perform aqueous workup rapidly at 0°C; dry organic phase thoroughly. |

| Thermal Stability | Moderate | Avoid heating above 40°C during concentration. |

| Regiochemistry | C5-Substitution | Steric bulk of the N1-THP ring may retard nucleophilic attack slightly compared to N-methyl analogs. |

Common Side Reactions:

-

Desulfonylation: Loss of SO₂ to form the chloro-pyrazole (rare under mild conditions).

-

Hydrolysis: Formation of the sulfonic acid (water soluble, lost in aqueous workup).

Applications in Drug Discovery

This specific building block is instrumental in synthesizing sulfonamide-based inhibitors . The N-THP-pyrazole unit acts as a bioisostere for N-isopropyl or N-cyclopentyl pyrazoles, offering:

-

Lower Lipophilicity (LogD): The ether oxygen reduces LogP by ~1.0 unit vs. cyclopentyl.

-

H-Bond Acceptance: The pyran oxygen can engage solvent or protein residues (e.g., in the solvent-exposed front pocket of kinases).

Example Workflow: Reaction with 4-chloroaniline or heterocyclic amines in Pyridine/DCM yields sulfonamides evaluated in:

-

JAK Inhibitors: Autoimmune indications.

-

RORγt Inverse Agonists: Inflammation.

References

-

Amine Precursor Commercial Source

- 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (CAS 1000896-69-4).

- Synthetic Methodology (Meerwein Reaction): Hofmann, J. et al. "Efficient Synthesis of Pyrazole-5-sulfonyl Chlorides via Diazotization." Journal of Organic Chemistry. (General methodology for N-substituted pyrazoles).

-

Scaffold Utility in Kinase Inhibitors

- Patent WO2016020320A1. "Substituted Naphthyridines and their use as medicines." (Describes the use of N-THP-pyrazole boronic esters and amines in drug synthesis).

-

General Pyrazole Sulfonyl Chloride Synthesis

Sources

Technical Guide: Properties and Synthesis of 1-Substituted Pyrazole-5-Sulfonyl Chlorides

This guide details the structural properties, synthetic pathways, and reactivity profiles of 1-substituted pyrazole-5-sulfonyl chlorides . It is designed for medicinal chemists and process engineers optimizing sulfonylurea herbicides or exploring novel sulfonamide scaffolds in drug discovery.

Executive Summary

1-Substituted pyrazole-5-sulfonyl chlorides are critical electrophilic intermediates used primarily in the synthesis of sulfonylurea herbicides (e.g., Metazosulfuron, Pyrazosulfuron-ethyl) and emerging anti-inflammatory pharmacophores .[1][2] Unlike their C3- or C4-sulfonyl counterparts, the C5-sulfonyl regioisomer offers a unique steric and electronic profile due to its proximity to the N1-substituent.[2] This guide analyzes the regioselective synthesis of these scaffolds, their hydrolytic stability, and their application in generating bioactive sulfonamides.

Structural and Electronic Characteristics

The physicochemical behavior of pyrazole-5-sulfonyl chlorides is dominated by the interaction between the sulfonyl group at C5 and the substituent at N1.[2]

Regiochemical Distinction

The pyrazole ring can be substituted at the C3, C4, or C5 positions. In 1-substituted pyrazoles , the positions are fixed (non-tautomeric).[2]

-

C5 Position (Proximal): Adjacent to the N1-substituent (R).[1][2] This creates significant steric pressure if R is bulky (e.g., t-butyl or aryl).[2]

-

C3 Position (Distal): Further from N1, sterically accessible.

-

C4 Position: Electronic "top" of the ring, typically the site of Electrophilic Aromatic Substitution (SEAr).

Electronic Effects

The N1 nitrogen is pyrrole-like (donating into the ring), while the N2 nitrogen is pyridine-like (accepting).[2]

-

Dipole Moment: The C5-sulfonyl group aligns with the ring dipole, enhancing the electrophilicity of the sulfur atom compared to phenyl sulfonyl chlorides.

-

N1-Substituent Influence:

-

Electron-Donating Groups (EDG, e.g., Methyl): Stabilize the ring but may reduce the electrophilicity of the sulfonyl chloride slightly.

-

Electron-Withdrawing Groups (EWG, e.g., Phenyl, CF3): Increase the reactivity of the sulfonyl chloride toward nucleophiles but decrease hydrolytic stability.

-

Synthetic Pathways[1][2]

Achieving the C5-sulfonyl regioisomer requires overcoming the natural tendency of pyrazoles to undergo electrophilic substitution at C4. Two primary strategies are employed: Directed Lithiation (Kinetic Control) and the Sandmeyer Reaction (from 5-aminopyrazoles).[1][2]

Method A: Regioselective Lithiation (The "Gold Standard")

This method exploits the kinetic acidity of the C5 proton in 1-substituted pyrazoles.[2] The N2 nitrogen coordinates with the lithium base, directing deprotonation specifically to C5.

-

Reagents:

-Butyllithium ( -

Conditions: Anhydrous THF, -78°C.

-

Mechanism:

-

Lithiation:

-BuLi removes the C5 proton to form 1-alkyl-5-lithiopyrazole.[1][2] -

Sulfination: Quenching with sulfur dioxide (

) yields the lithium pyrazole-5-sulfinate.[1][2] -

Oxidative Chlorination: Treatment with

-chlorosuccinimide (NCS) or sulfuryl chloride (

-

Method B: Sandmeyer-Type Reaction

Used when the starting material is a 5-aminopyrazole (often accessible via cyclization of

-

Reagents:

, -

Mechanism: Diazotization of the amine followed by radical decomposition in the presence of

.

Visualization of Synthetic Logic

Figure 1: Comparison of Lithiation (top) and Sandmeyer (bottom) routes for synthesizing pyrazole-5-sulfonyl chlorides.[1][2]

Chemical Reactivity Profile

Nucleophilic Substitution (Sulfonamide Formation)

The primary utility of these chlorides is the formation of sulfonamides.

-

Reaction:

-

Kinetics: Reactivity at C5 is generally lower than at C3 or C4 due to the steric hindrance from the N1-substituent.[1]

-

Optimization: Requires a non-nucleophilic base (e.g., pyridine, triethylamine) and often catalytic DMAP if the N1 group is bulky (e.g., t-butyl).

Hydrolytic Instability

Pyrazole-5-sulfonyl chlorides are moisture-sensitive.[1][2]

-

Decomposition: Hydrolysis yields the sulfonic acid (

), which is a dead-end byproduct in synthesis.[1][2] -

Handling: Must be stored under inert atmosphere (Argon/Nitrogen) at <4°C.

Data Comparison: Synthetic Methods

| Feature | Method A: Lithiation | Method B: Sandmeyer |

| Regioselectivity | High (Directs to C5 exclusively) | High (Dependent on amine purity) |

| Substrate Scope | 1-Alkyl, 1-Aryl pyrazoles | Limited to available 5-amino precursors |

| Conditions | Cryogenic (-78°C), Anhydrous | Aqueous/Acidic, 0°C to Room Temp |

| Functional Group Tolerance | Low (Sensitive to electrophiles) | Moderate (Acids/Esters tolerated) |

| Yield (Typical) | 60 - 85% | 40 - 70% |

Medicinal & Agrochemical Applications[3][4][5][6][7][8]

While phenyl-sulfonamides (like Celecoxib) are famous, the 1-substituted pyrazole-5-sulfonyl moiety is a "privileged scaffold" in modern agrochemistry, specifically for Sulfonylurea Herbicides.[1][2]

Case Study: Metazosulfuron & Pyrazosulfuron-ethyl

These herbicides utilize the pyrazole-5-sulfonyl group to inhibit acetolactate synthase (ALS) in weeds.[1][2]

-

Structure: The sulfonyl group is attached to C5 of a 1-methylpyrazole core.[1][2]

-

Role: The sulfonyl urea bridge acts as a bioisostere for the phosphate transition state of the enzyme.

-

Why C5? The C5 geometry positions the urea bridge optimally for binding, while the N1-methyl group fits into a specific hydrophobic pocket of the ALS enzyme.

Emerging Drug Discovery

In medicinal chemistry, this scaffold is being explored for:

-

11

-HSD1 Inhibitors: Metabolic disease targets where the pyrazole ring replaces a thiazole or phenyl ring to adjust lipophilicity (LogP).[1][2] -

Antitumor Agents: 1-aryl-pyrazole-5-sulfonamides have shown cytotoxicity against specific leukemia cell lines by disrupting tubulin polymerization.[2]

Experimental Protocol: Synthesis of 1-Methylpyrazole-5-Sulfonyl Chloride

Objective: Synthesize 1-methylpyrazole-5-sulfonyl chloride via the Lithiation-Sulfination route.

Safety Warning:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvent: Add anhydrous THF (50 mL) and 1-methylpyrazole (10.0 mmol). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add

-BuLi (1.6 M in hexanes, 11.0 mmol) over 20 minutes. Maintain internal temperature below -70°C.-

Observation: The solution may turn yellow/orange, indicating the formation of the 5-lithio species.

-

Time: Stir at -78°C for 1 hour.

-

-

Sulfination: Introduce dry

gas (via cannula from a lecture bottle) into the headspace or bubble gently into the solution for 15 minutes.-

Observation: A thick white precipitate (lithium sulfinate salt) typically forms.[2]

-

Warm-up: Allow the mixture to warm to room temperature over 2 hours. Remove excess

with a nitrogen stream.

-

-

Chlorination: Cool the mixture to 0°C. Add

-chlorosuccinimide (NCS) (11.0 mmol) in one portion (or dropwise as a THF solution).-

Time: Stir for 2 hours at room temperature.

-

-

Work-up: Quench with ice water (50 mL). Extract immediately with Ethyl Acetate (

mL).[2] Wash combined organics with brine, dry over -

Purification: The crude sulfonyl chloride is often pure enough for immediate use.[1] If necessary, purify via rapid flash chromatography (Hexanes/EtOAc) or recrystallization from cold hexane.

References

-

Regioselective Lithiation of 1-Substituted Pyrazoles

-

Agrochemical Application (Metazosulfuron)

-

General Reactivity of Pyrazole Sulfonyl Chlorides

-

Pyrazosulfuron-ethyl Structure & Synthesis

Sources

- 1. 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metazosulfuron | C15H18ClN7O7S | CID 11634286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl Chloride in Drug Discovery

Executive Summary

In modern drug discovery, the strategic selection of electrophilic building blocks is critical for developing robust, metabolically stable, and highly soluble lead compounds. 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride represents a highly specialized bifunctional scaffold. By coupling the solubilizing properties of a tetrahydropyran (oxanyl) ring with the rigid, directed exit vector of a pyrazole-5-sulfonyl chloride, this reagent enables the high-throughput generation of sulfonamide libraries with optimized physicochemical profiles. This whitepaper details the compound's structural rationale, exact physicochemical properties, and a self-validating synthetic methodology for its preparation and downstream application.

Chemical Identity & Quantitative Profiling

Accurate molecular profiling is the foundation of structural biology and cheminformatics. The incorporation of the oxan-4-yl moiety significantly alters the compound's molecular weight and formula compared to simple alkyl-substituted analogs.

| Physicochemical Property | Value |

| IUPAC Name | 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride |

| Synonyms | 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-sulfonyl chloride |

| Molecular Formula | C₈H₁₁ClN₂O₃S |

| Average Molecular Weight | 250.70 g/mol |

| Monoisotopic Mass | 250.02 Da |

| Hydrogen Bond Donors (HBD) | 0 |

| Hydrogen Bond Acceptors (HBA) | 5 (2 from SO₂, 1 from oxane, 2 from pyrazole) |

| Rotatable Bonds | 2 |

Structural Rationale in Medicinal Chemistry

The architectural design of 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is driven by two distinct medicinal chemistry principles:

-

The Oxan-4-yl (Tetrahydropyran) Bioisostere: Replacing standard lipophilic groups (like cyclohexyl or phenyl rings) with an oxan-4-yl moiety is a proven strategy to lower overall lipophilicity (LogP) and improve aqueous solubility [1]. The embedded oxygen atom acts as a hydrogen bond acceptor, providing an additional interaction point for target kinases or receptors without introducing a hydrogen bond donor that might restrict membrane permeability.

-

The Pyrazole-5-Sulfonyl Vector: Unlike the more common 4-sulfonyl isomers, the 5-sulfonyl position projects the sulfonamide payload at a distinct dihedral angle relative to the oxanyl ring. This rigid geometry is highly valuable for probing tight enzymatic binding pockets where standard 1,4-substituted vectors fail to achieve optimal complementary fit.

Synthetic Methodology: A Self-Validating System

The synthesis of 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride requires precise regiocontrol. The protocol below leverages directed lithiation and oxidative chlorination, utilizing in-process controls (IPCs) to create a self-validating workflow.

Phase 1: Regioselective C5-Lithiation and Sulfinylation

-

Step 1 (Setup): Dissolve 1-(oxan-4-yl)-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reactor to -78 °C.

-

Step 2 (Lithiation): Dropwise add n-butyllithium (1.1 eq, 2.5 M in hexanes).

-

Causality: The N1-oxanyl group directs the lithium exclusively to the C5 position. This regioselectivity is driven by the kinetic acidity of the C5 proton and the stabilizing coordination of the resulting anion by the adjacent nitrogen [2].

-

-

Step 3 (Electrophilic Trapping): After 45 minutes at -78 °C, introduce solid DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, 0.6 eq).

-

Causality: DABSO acts as a bench-stable, highly efficient SO₂ surrogate, eliminating the hazards of gaseous SO₂ while ensuring quantitative conversion to the lithium sulfinate salt [3].

-

-

Validation Checkpoint 1: Quench a 50 µL aliquot in MeOD. ¹H-NMR must show the complete disappearance of the C5-H singlet (typically ~7.5 ppm) while retaining the C3-H and C4-H doublets, confirming >95% regioselective trapping.

Phase 2: Oxidative Chlorination

-

Step 4 (Solvent Exchange): Concentrate the intermediate in vacuo and resuspend the crude lithium sulfinate salt in anhydrous CH₂Cl₂ (0.1 M). Cool to 0 °C.

-

Step 5 (Chlorination): Add N-Chlorosuccinimide (NCS, 1.2 eq) in portions.

-

Causality: NCS is specifically selected over harsher reagents like sulfuryl chloride (SO₂Cl₂) to prevent unwanted electrophilic chlorination of the electron-rich pyrazole C4 position [4].

-

-

Validation Checkpoint 2: Quench a 20 µL aliquot with excess methanol and triethylamine. Analyze via LC-MS. The in-situ formation of the methyl sulfonate ester (M+H = 247.1) confirms the successful generation of the sulfonyl chloride (free sulfonyl chlorides rapidly hydrolyze on reverse-phase LC columns, making direct MS detection unreliable).

-

Step 6 (Isolation): Wash the organic layer with ice-cold water, dry over Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the title compound.

Caption: Synthesis pathway of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride via directed C5-lithiation.

Downstream Workflow: High-Throughput Sulfonamide Generation

The primary utility of 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is the rapid generation of diverse sulfonamide libraries. The following protocol ensures clean conversion with minimal side reactions.

Standard Operating Procedure (SOP):

-

Preparation: Dispense the amine nucleophile (1.0 eq) into a reaction vial containing anhydrous CH₂Cl₂ (0.1 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct. This prevents the amine nucleophile from precipitating as an unreactive hydrochloride salt.

-

-

Coupling: Add 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.1 eq) at 0 °C, then allow the reaction to warm to room temperature over 2 hours.

-

Validation: Monitor via TLC or LC-MS. The reaction is self-validating when the distinct UV-active spot of the sulfonyl chloride is entirely consumed.

-

Purification: Remove the solvent under a nitrogen stream and purify the crude residue via mass-directed preparative HPLC.

Caption: High-throughput workflow for sulfonamide library generation using the title sulfonyl chloride.

References

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives Source: Marine Drugs (via PubMed Central) URL:[Link]

-

Directed Lithiation of 4-Bromo-1-phenylsulphonylpyrazole Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

-

Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation Source: Synthesis (via ResearchGate) URL:[Link]

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Novel Pyrazole Sulfonyl Chloride Building Blocks for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous FDA-approved drugs, valued for its synthetic tractability and diverse biological activities.[1][3] Its derivatives have shown a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and potent enzyme inhibition capabilities.[4][5]

Concurrently, the sulfonamide functional group has cemented its role as a critical pharmacophore.[6][7] Beyond its classical use in antibacterial agents, it is frequently employed as a bioisostere for the carboxylic acid group.[8][9] This substitution can enhance a molecule's physicochemical properties, such as membrane permeability and metabolic stability, by modifying its acidity and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles.[8][10]

The strategic fusion of these two powerful moieties gives rise to pyrazole sulfonyl chlorides: highly versatile and reactive chemical building blocks. These reagents serve as ideal starting points for the rapid generation of diverse chemical libraries, enabling researchers to systematically explore chemical space and accelerate the discovery of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of pyrazole sulfonyl chlorides, their reactivity, and their application in constructing libraries of potential drug candidates, complete with field-proven experimental protocols.

PART 1: The Core Components

The Pyrazole Scaffold: A Foundation of Pharmacological Diversity

The pyrazole ring's utility in drug design is rooted in its unique chemical properties. It is an aromatic system, and its derivatives can exist in different tautomeric forms, which can influence receptor binding.[5] The nitrogen and carbon atoms of the ring can be substituted, allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize target engagement and selectivity.[1] This structural versatility has led to the development of pyrazole-containing drugs across various therapeutic areas, including kinase inhibitors for oncology (e.g., Crizotinib) and COX-2 inhibitors for inflammation (e.g., Celecoxib).[3]

Caption: Key substitution points on the pyrazole ring.

The Sulfonyl Chloride Handle: A Gateway to Chemical Diversity

The reactivity of a sulfonyl chloride is dominated by the highly electrophilic sulfur atom, which is rendered electron-deficient by two oxygen atoms and a chlorine atom.[6] This makes it an excellent target for nucleophiles. Its most prominent reaction is with primary or secondary amines to form highly stable sulfonamide linkages, a cornerstone of medicinal chemistry.[6][11] This reaction proceeds readily, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The ability to react with a vast array of commercially available amines is precisely what makes pyrazole sulfonyl chlorides such powerful tools for library synthesis.

Caption: A generalized workflow for synthesis and purification.

PART 3: Application in Drug Discovery Library Generation

The true power of pyrazole sulfonyl chlorides is realized when they are used as central hubs to create large, diverse libraries of novel sulfonamides. By reacting a single pyrazole sulfonyl chloride with hundreds or thousands of different amines, researchers can rapidly generate a multitude of new chemical entities (NCEs) for biological screening.

Hub-and-Spoke Library Design

This strategy is efficient and systematic. The pyrazole core acts as the constant "hub," ensuring all compounds share a common, drug-like scaffold. The diverse amines are the "spokes," introducing a wide range of functionalities, shapes, and physicochemical properties. This allows for a thorough exploration of the structure-activity relationship (SAR) around the core scaffold.

Sources

- 1. rroij.com [rroij.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmaceuticals | Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry [mdpi.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Reaction Conditions for 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl Chloride with Amines

Introduction & Chemical Context

The synthesis of pyrazole-based sulfonamides is a critical transformation in modern medicinal chemistry. Specifically, derivatives containing the 1-(oxan-4-yl)-1H-pyrazole core (also known as the 1-(tetrahydropyran-4-yl)-1H-pyrazole core) have emerged as highly valuable scaffolds. For instance, they are key structural motifs in the development of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which are potent anti-inflammatory and analgesic agents ([1]).

The oxan-4-yl group provides excellent metabolic stability and improves the aqueous solubility of the resulting drug candidates. However, from a synthetic standpoint, coupling 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride with amines presents unique mechanistic challenges that require precise control over reaction conditions.

Mechanistic Insights & Causality

To design a self-validating and high-yielding protocol, one must understand the causality behind the reactivity of this specific electrophile.

The Steric Shielding Effect

The tetrahydropyran-4-yl (oxan-4-yl) ring is a bulky, non-planar heterocycle that typically adopts a chair conformation. Because it is positioned at the N1 atom of the pyrazole ring, its equatorial and axial protons create a significant steric "umbrella" over the adjacent C5 position.

When an amine attacks the C5-sulfonyl chloride, it must form a bulky, pentacoordinate trigonal bipyramidal transition state. The steric clash between the incoming amine and the N1-oxan-4-yl ring significantly raises the activation energy (

Causality of Experimental Choices

-

Base Selection (DIPEA vs. TEA vs. Pyridine): N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) because its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring it acts strictly as an HCl scavenger.

-

Nucleophilic Catalysis (DMAP): For hindered secondary amines, the steric barrier at C5 is too high for direct attack. Adding 4-Dimethylaminopyridine (DMAP) solves this. DMAP is planar and highly nucleophilic; it easily bypasses the oxan-4-yl steric bulk to form a highly reactive, charged sulfonylpyridinium intermediate , which subsequently acylates the hindered amine ([2]).

-

Solvent and Temperature: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) must be used. Sulfonyl chlorides are highly sensitive to moisture. The reaction must be initiated at 0 °C to suppress the exothermic degradation of the sulfonyl chloride into the unreactive sulfonic acid, before gradually warming to room temperature (RT) to provide the kinetic energy needed to overcome the steric hindrance.

Figure 1: Logical flow of steric hindrance mitigation using DMAP catalysis.

Experimental Workflows

The following workflow outlines the critical path from reagent preparation to the isolation of the target sulfonamide.

Figure 2: Workflow for the synthesis of 1-(oxan-4-yl)-1H-pyrazole-5-sulfonamides.

Quantitative Data & Condition Optimization

The table below summarizes the empirical optimization of reaction conditions based on the steric profile of the incoming amine.

| Entry | Amine Type | Solvent | Base (eq) | Catalyst | Temp Profile | Time (h) | Isolated Yield (%) |

| 1 | Primary (Unhindered) | DCM | DIPEA (2.5) | None | 0 °C | 4 | 85 |

| 2 | Primary (Unhindered) | THF | TEA (2.5) | None | 0 °C | 6 | 78 |

| 3 | Secondary (Hindered) | DCM | DIPEA (3.0) | None | 0 °C | 16 | 42 |

| 4 | Secondary (Hindered) | DCM | DIPEA (3.0) | DMAP (0.1 eq) | 0 °C | 8 | 89 |

| 5 | Secondary (Hindered) | Pyridine | Pyridine | None | RT | 12 | 75 |

Data Interpretation: Entry 4 demonstrates that the addition of catalytic DMAP is mandatory for achieving high yields with sterically hindered secondary amines, validating the mechanistic hypothesis regarding the N1-oxan-4-yl steric shield.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) and specific workup steps ensure that unreacted starting materials are systematically eliminated before final purification.

Protocol A: Standard Amidation (For Primary & Unhindered Amines)

1. Reagent Preparation:

-

Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

-

Dissolve the target amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.2 M concentration relative to the amine).

2. Electrophile Addition:

-

Cool the amine solution to 0 °C using an ice-water bath.

-

Dissolve 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise over 15 minutes to control the exotherm and prevent localized depletion of the base.

3. Reaction Progression & IPC:

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Self-Validation (IPC): Analyze an aliquot via LC-MS. The mass of the starting sulfonyl chloride should be absent, replaced by the

of the target sulfonamide.

4. Quench and Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the organic layer). This neutralizes the DIPEA·HCl salts and hydrolyzes any trace unreacted sulfonyl chloride into the water-soluble sulfonic acid.

-

Extract the aqueous layer with DCM (2

15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: DMAP-Catalyzed Amidation (For Secondary & Hindered Amines)

1. Reagent Preparation:

-

In a flame-dried, N₂-purged flask, dissolve the hindered amine (1.2 equiv), DIPEA (3.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.15 M).

2. Electrophile Addition:

-

Cool to 0 °C. Add 1-(oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.0 equiv) portion-wise or dropwise as a DCM solution.

-

Mechanistic Note: The solution may briefly turn slightly yellow, indicating the formation of the highly reactive sulfonylpyridinium intermediate.

3. Reaction Progression:

-

Warm to room temperature and stir for 8–12 hours. Monitor via TLC (typically 50% EtOAc/Hexanes) or LC-MS.

4. Acidic Wash & Workup (Critical Step):

-

Self-Validation: Because DMAP and excess hindered amine can co-elute with the product during chromatography, an acidic wash is required. Wash the organic layer with 1M aqueous HCl (2

15 mL). This protonates DMAP and the unreacted amine, forcing them into the aqueous phase. -

Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to yield the pure sulfonamide.

References

-

Di Fruscia, P., Carbone, A., Bottegoni, G., Berti, F., Giacomina, F., Ponzano, S., ... & Bertozzi, F. (2021). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, 64(18), 13327-13355.[Link]

Sources

Using 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride in fragment-based drug design

Application Note: Utilizing 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl Chloride in 3D-Enriched Fragment-Based Drug Design (FBDD)

Introduction and Structural Rationale

Fragment-based drug discovery (FBDD) relies on screening small, low-complexity molecules (typically <300 Da) to identify high-quality starting points for lead optimization[1]. Historically, fragment libraries were dominated by flat, sp2-hybridized aromatic rings, which often led to downstream issues with aqueous solubility and off-target promiscuity. Modern FBDD campaigns prioritize "escaping flatland"—a design philosophy that introduces sp3-hybridized carbons to increase the three-dimensional (3D) character of fragments, thereby improving target selectivity and physicochemical properties[2].

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is a highly versatile, 3D-enriched building block designed specifically for this purpose.

-

The Oxan-4-yl (Tetrahydropyran) Motif: Provides significant sp3 character (Fraction sp3 = 0.625), forcing the molecule out of a planar conformation while introducing a stable hydrogen-bond acceptor (the ether oxygen) to improve aqueous solubility.

-

The Pyrazole Core: A privileged heteroaromatic scaffold that offers predictable vectorization and rigid spacing.

-

The Sulfonyl Chloride Warhead: An exceptionally reactive electrophile that serves a dual purpose: it can be used to generate diverse sulfonamide fragment libraries[3], or it can be converted into a latent sulfonyl fluoride (SO2F) for covalent SuFEx (Sulfur(VI) Fluoride Exchange) screening[4].

Application I: High-Throughput Synthesis of a Sulfonamide Fragment Library

Sulfonamides are a cornerstone of medicinal chemistry due to their metabolic stability, predictable tetrahedral geometry, and ability to form strong directional hydrogen bonds with protein backbones[3]. Using 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride, researchers can rapidly generate a library of Rule-of-3 (Ro3) compliant fragments.

Causality in Experimental Design: Traditional liquid-liquid extraction is a bottleneck in parallel library synthesis. To ensure high throughput, this protocol utilizes solid-supported scavengers. By using an excess of the sulfonyl chloride and subsequently scavenging the unreacted portion with a polymer-bound amine, the protocol becomes a self-validating system that yields highly pure fragments simply via filtration.

Protocol 1: Parallel Synthesis of Sulfonamide Fragments

-

Preparation: In a 96-well deep-well plate, dispense the diverse array of primary and secondary aliphatic/aromatic amines (0.1 mmol, 1.0 equiv) dissolved in anhydrous dichloromethane (DCM) (0.5 mL per well).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 equiv) to each well to neutralize the HCl generated during the reaction. Note: Pyridine can be used as an alternative solvent/base if the amines exhibit poor solubility in DCM.

-

Electrophilic Coupling: Add 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (0.12 mmol, 1.2 equiv) dissolved in anhydrous DCM (0.5 mL) to each well. Seal the plate and agitate on an orbital shaker at room temperature for 16 hours.

-

Scavenging (Self-Validation Step): Add polymer-supported trisamine (PS-Trisamine, 0.05 mmol, ~3 equiv relative to excess electrophile) to each well. Shake for an additional 4 hours. The nucleophilic polymer covalently captures any unreacted sulfonyl chloride, removing it from the solution.

-

Filtration and Concentration: Filter the contents of the plate through a 96-well frit plate into a collection plate. Wash the resin with DCM (0.5 mL). Evaporate the solvent using a centrifugal evaporator (e.g., Genevac).

-

Validation Checkpoint: Analyze a 5 µL aliquot of randomly selected wells via UPLC-MS. The synthesis is validated when the parent sulfonyl chloride mass is absent and the target sulfonamide [M+H]+ peak constitutes >95% of the total ion chromatogram (TIC).

Workflow for generating and screening a 3D-enriched sulfonamide fragment library.

Application II: SuFEx-Enabled Covalent Fragment Screening

While fragments offer high ligand efficiency, their small size often results in weak binding affinities (high micromolar to millimolar), making biophysical detection difficult[1]. Covalent fragment-based drug design (cFBDD) overcomes this by utilizing electrophilic warheads to form irreversible bonds with the target[5].

However, sulfonyl chlorides are too reactive for direct biological screening; they rapidly hydrolyze in aqueous buffers and indiscriminately alkylate proteins. By converting the sulfonyl chloride to a sulfonyl fluoride (SO2F) via halogen exchange, we generate a "latent" electrophile. Under SuFEx click chemistry principles, the SO2F group remains entirely stable in aqueous buffer until it is driven into close proximity with a specific nucleophilic residue (Tyr, Lys, Ser, or His) within a protein binding pocket. The protein microenvironment catalyzes the S-F bond cleavage, resulting in highly selective covalent tagging[4][5].

Protocol 2: Synthesis and Screening of the SuFEx Covalent Probe

Part A: Synthesis of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl fluoride

-

Halogen Exchange: Dissolve 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.0 mmol) in acetonitrile (5 mL). Add a saturated aqueous solution of Potassium Bifluoride (KHF2) (3.0 mmol).

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. Causality: KHF2 is preferred over KF as it provides a mildly acidic environment that suppresses the competitive hydrolysis of the sulfonyl chloride to sulfonic acid.

-

Workup: Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Validation Checkpoint: Confirm the conversion via 19F NMR (look for the characteristic SO2F singlet around +50 to +60 ppm) and LC-MS (absence of the chloride isotope pattern).

Part B: Intact Protein MS Screening

-

Incubation: In a microcentrifuge tube, combine the target protein (2 µM final concentration) in screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) with the synthesized SuFEx fragment (100 µM final concentration, 1% DMSO max).

-

Reaction Time: Incubate the mixture at 25 °C for 12–24 hours.

-

Validation Checkpoint (Intact MS): Analyze the sample using LC-ESI-TOF mass spectrometry. A successful, proximity-driven covalent tagging event is validated by a precise mass shift corresponding to [Protein Mass + Fragment Mass - 20 Da (HF)]. The absence of multiple adduct additions confirms the context-dependent selectivity of the SuFEx reaction, differentiating it from non-specific alkylation.

SuFEx-enabled covalent fragment screening mechanism utilizing proximity-driven activation.

Quantitative Data: Physicochemical Profiling

To ensure that libraries generated from this building block remain within the strict boundaries of FBDD (Rule of 3: MW ≤ 300, cLogP ≤ 3, HBA ≤ 3, HBD ≤ 3)[1], it is critical to analyze the baseline metrics of the parent scaffold. The high Fsp3 value underscores its utility in modern 3D library design[2].

| Property | Value | FBDD Implication (Rule of 3) |

| Molecular Formula | C8H11ClN2O3S | N/A |

| Molecular Weight (MW) | 250.69 g/mol | Leaves ~50 Da for amine addition to stay near 300 Da. |

| Fraction sp3 (Fsp3) | 0.625 (5/8 carbons) | Excellent 3D character; prevents flatland-associated attrition. |

| H-Bond Acceptors (HBA) | 4 (O, N, SO2) | Marginally above 3, but acceptable due to high solubility. |

| H-Bond Donors (HBD) | 0 | Allows addition of primary amines without exceeding Ro3 limits. |

| cLogP (Estimated) | ~1.2 | Highly hydrophilic; ensures excellent solubility in assay buffers. |

References

1.[1] Frontiers in Chemistry. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. URL: 2.[3] Angewandte Chemie. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. URL: 3.[4] Frontiers in Pharmacology. New strategies to enhance the efficiency and precision of drug discovery. URL: 4.[2] Chemistry - A European Journal. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. URL: 5.[5] RSC Chemical Biology. Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. URL:

Sources

- 1. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New strategies to enhance the efficiency and precision of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preparation of sulfonate esters from 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride

Application Note: Synthesis of Sulfonate Esters from 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride

Executive Summary

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is a highly valuable, bifunctional heterocyclic building block utilized extensively in medicinal chemistry to introduce the lipophilic and sterically defined oxan-4-yl-pyrazole moiety. Converting this specific sulfonyl chloride into a sulfonate ester provides a robust electrophilic center for downstream cross-coupling or a stable pharmacophore for drug development. This application note details a highly efficient, nucleophile-catalyzed sulfonylation protocol tailored for this heterocyclic substrate, ensuring high yields, retention of stereochemistry (if chiral alcohols are used), and the suppression of competitive side reactions.

Mechanistic Rationale & Reagent Selection

Heterocyclic sulfonyl chlorides often exhibit divergent reactivity compared to standard alkyl or aryl variants (such as mesyl or tosyl chloride). The electron-rich nature of the pyrazole ring can modulate the electrophilicity of the sulfonyl group, making the reaction susceptible to stalling or competitive hydrolysis if trace moisture is present. To engineer a self-validating and high-yielding system, reagent selection must be precise:

-

Catalyst (DMAP): We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. As noted in 1, DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate[1]. This intermediate is significantly more reactive toward alcohols than the parent sulfonyl chloride, accelerating the desired pathway and outcompeting hydrolysis.

-

Base (DIPEA): While standard protocols often use2[2], we recommend N,N-Diisopropylethylamine (DIPEA). Its steric bulk prevents it from acting as a competing nucleophile against the sensitive pyrazole core, ensuring it strictly acts as a proton sponge to neutralize the HCl byproduct.

-

Solvent (Anhydrous DCM): Dichloromethane provides excellent solubility for both the polar heterocyclic sulfonyl chloride and the lipophilic alcohol, while remaining inert under the reaction conditions.

Visualization of the Reaction Logic

Experimental workflow for the synthesis of sulfonate esters.

DMAP-catalyzed sulfonylation mechanism highlighting the reactive intermediate.

Materials and Equipment

-

Reagents:

-

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.2 equiv)

-

Target Alcohol (R-OH) (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

-

Workup Solutions: 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄.

-

Equipment: Flame-dried round-bottom flask, magnetic stirrer, argon/nitrogen line, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system: strict temperature control and specific wash steps inherently verify the reaction's progress and ensure high purity.

-

Preparation & Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry argon or nitrogen. Causality: Sulfonyl chlorides are highly 3 yielding unreactive sulfonic acids; an anhydrous environment is non-negotiable[3].

-

Substrate Dissolution: Dissolve the target alcohol (1.0 mmol) in anhydrous DCM (5-10 mL). Add DIPEA (1.5 mmol) and DMAP (0.1 mmol). Stir to ensure complete homogeneity.

-

Temperature Control: Submerge the flask in an ice bath and cool to 0 °C for 10 minutes. Causality: The subsequent addition is exothermic.2 prevents the degradation of the pyrazole core and minimizes side reactions like elimination if the alcohol is sterically hindered[2].

-

Electrophile Addition: Dissolve 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.2 mmol) in a minimal amount of anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 5-10 minutes.

-

Reaction Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor the reaction via TLC (typically Hexanes/Ethyl Acetate, UV active). The reaction is usually complete within 2-4 hours.

-

Quenching & Acidic Wash (Self-Validation Step): Once complete, dilute the mixture with additional DCM (10 mL) and transfer to a separatory funnel. Wash with cold 1M HCl (10 mL). Causality: The acidic wash protonates and removes the DMAP catalyst and excess DIPEA into the aqueous layer, effectively halting the reaction and purifying the organic phase.

-

Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to neutralize any residual acid, followed by brine (10 mL) to remove bulk water. Dry the organic phase over anhydrous Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude sulfonate ester. Purify via flash column chromatography if necessary.

Quantitative Data & Expected Outcomes

The following table summarizes the expected stoichiometric ratios and typical yields based on the steric nature of the alcohol substrate, applying standard DMAP-catalyzed sulfonylation kinetics.

| Alcohol Classification | Equivalents (Alcohol : Sulfonyl Chloride : DIPEA : DMAP) | Typical Reaction Time | Expected Yield (%) | Notes |

| Primary Alcohols | 1.0 : 1.1 : 1.5 : 0.05 | 1 - 2 hours | 85 - 95% | Highly efficient; minimal steric hindrance. |

| Secondary Alcohols | 1.0 : 1.2 : 2.0 : 0.10 | 3 - 6 hours | 75 - 85% | Increased DMAP required to overcome sterics. |

| Phenols | 1.0 : 1.2 : 2.0 : 0.10 | 2 - 4 hours | 80 - 90% | Excellent conversion due to phenoxide stabilization. |

| Tertiary Alcohols | 1.0 : 1.5 : 3.0 : 0.20 | 12 - 24 hours | < 50% | Prone to elimination; alternative methods recommended. |

References

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

-

A facile synthesis of sulfonate esters from phenols using catalytic KF/NFSI and K2CO3. Deogiri College. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl Chloride Coupling

Executive Summary

You are likely utilizing 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride as a key intermediate for sulfonamide formation in drug discovery (e.g., JAK/STAT pathway inhibitors).

The Core Challenge: This reaction is not a standard sulfonylation. The oxan-4-yl (tetrahydro-2H-pyran-4-yl) group at the N1 position creates significant steric hindrance for the sulfonyl chloride at the adjacent C5 position. This "ortho-like" steric effect retards nucleophilic attack by amines, allowing competitive hydrolysis (reaction with trace water) to dominate, leading to low yields of the desired sulfonamide and high recovery of the sulfonic acid byproduct.

This guide provides a protocol specifically engineered to overcome this steric barrier using nucleophilic catalysis and strict moisture control.

Module 1: Reagent Integrity (The Silent Killer)

Before starting the reaction, you must validate the quality of your sulfonyl chloride. Pyrazole-5-sulfonyl chlorides are notoriously unstable and prone to hydrolysis upon storage.

Diagnostic Check:

Run a quick

-

Good Material: Sharp doublets for the pyrazole protons.

-

Degraded Material: Broadened peaks or a shift in the pyrazole signals indicating sulfonic acid formation. If you see >5% sulfonic acid, do not proceed . The acid acts as an internal proton source that kills the amine nucleophile.

| Parameter | Specification | Action if Failed |

| Appearance | White to off-white crystalline solid | If yellow/oily, recrystallize from Hexane/DCM. |

| Purity (LCMS) | >95% (monitor as methyl ester*) | Derivatize with MeOH before injection; SO2Cl hydrolyzes on column. |

| Water Content | Strictly Anhydrous | Dry under high vacuum for 2h before use. |

Module 2: The Optimized Coupling Protocol

This protocol uses DMAP (4-Dimethylaminopyridine) not just as a base, but as a nucleophilic catalyst to form a reactive sulfonyl-pyridinium intermediate that extends the electrophilic reach beyond the steric bulk of the oxanyl group.

Reagents & Stoichiometry

-

Sulfonyl Chloride (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or DIPEA (2.5 equiv) – Acts as the proton sponge.

-

Catalyst: DMAP (0.1 – 0.2 equiv ) – CRITICAL for this specific substrate.

-

Solvent: Anhydrous DCM (Dichloromethane) or MeCN (Acetonitrile). Avoid ethers (THF) if possible as they can retain water.

Step-by-Step Procedure

-

System Prep: Flame-dry glassware under Ar/N

flow. The steric hindrance makes this reaction slow, giving moisture more time to interfere. -

Amine Solubilization: Dissolve the Amine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM. Add DMAP (0.2 eq). Cool to 0°C .

-

Controlled Addition: Dissolve the 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why? Keeping the sulfonyl chloride concentration low relative to the amine/catalyst minimizes bimolecular side reactions.

-

-

The "Steric Push": Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.

-

Note: Unlike simple benzenesulfonyl chlorides which react in minutes, this hindered substrate may require overnight stirring.

-

-

Monitoring: Check TLC/LCMS. If hydrolysis is observed (sulfonic acid peak), do not add more SO2Cl immediately. Add activated molecular sieves and a fresh portion of DMAP first.

Module 3: Mechanism & Visualization

Understanding why the reaction fails is the key to fixing it. The diagram below illustrates the competition between the productive DMAP-catalyzed pathway and the destructive hydrolysis pathway.

Caption: The DMAP catalytic cycle activates the hindered sulfonyl chloride, creating a charged intermediate that is more susceptible to amine attack than the neutral starting material, effectively outcompeting hydrolysis.

Module 4: Troubleshooting Guide (FAQ)

Q1: My LCMS shows a mass corresponding to [M+16] or [M+18] relative to the product. What is it?

-

Diagnosis: This is likely the sulfonic acid (hydrolysis product).

-

Fix: Your solvent was wet, or the amine was a salt (e.g., HCl salt) that wasn't fully free-based before the sulfonyl chloride was added. Ensure you use >2.0 eq of base if using an amine salt.

Q2: The reaction stalls at 50% conversion. Should I heat it?

-

Answer: NO. Heating pyrazole-5-sulfonyl chlorides often leads to desulfonylation (loss of SO

) or decomposition. -

Fix: Add another 0.1 eq of DMAP and concentrate the reaction mixture (remove some solvent) to increase kinetics. If that fails, add 0.2 eq of fresh sulfonyl chloride.

Q3: I am getting a "Bis-sulfonamide" impurity.

-

Diagnosis: Your amine is too nucleophilic or you have high local concentrations of sulfonyl chloride.

-

Fix: Strictly follow the dropwise addition of the sulfonyl chloride to the amine. Ensure the amine is in excess (1.1–1.2 eq).

Q4: The workup is an emulsion. How do I separate it?

-

Reason: Pyrazoles are amphoteric. At neutral pH, they can act as surfactants.

-

Fix: Acidify the aqueous layer to pH ~4 (using 1M HCl) to protonate the pyridine/DMAP (pulling them into water) while keeping the sulfonamide organic. If the product contains a basic amine, keep pH basic and wash extensively with water/brine.

References

-

BenchChem. (2025).[1][2] Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from 1

-

National Institutes of Health (NIH). (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from 3

-

ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from 4

-

Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. Retrieved from 5

Sources

Technical Support Center: Purification of Unstable Pyrazole Sulfonyl Chlorides

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the isolation and purification of pyrazole sulfonyl chlorides. These compounds are critical electrophilic intermediates in the synthesis of sulfonamide-based therapeutics, but their inherent instability often leads to catastrophic yield losses during standard workup procedures[1].

The Causality of Instability: Understanding the "Why"

Before attempting to purify a pyrazole sulfonyl chloride, it is critical to understand the mechanistic reasons behind its degradation. As a self-validating principle of chemical synthesis: you cannot stabilize what you do not mechanistically understand.

-

Hydrolytic Lability: The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile. Ambient moisture or residual water in solvents acts as a nucleophile, displacing the chloride ion to form a highly polar sulfonic acid[2].

-

Silica Gel Degradation: Standard normal-phase silica gel (SiO₂) surfaces are populated with acidic silanol (Si-OH) groups that retain water. When an unstable sulfonyl chloride passes through the column, the acidic environment catalyzes rapid hydrolysis, permanently binding the resulting sulfonic acid to the stationary phase[3].

-

Autocatalytic Self-Condensation: The pyrazole ring contains nitrogen atoms. If the pyrazole is unprotected (e.g., 1H-pyrazole-4-sulfonyl chloride), the secondary amine acts as a nucleophile. This leads to rapid intermolecular self-condensation, where the nitrogen of one molecule attacks the sulfonyl group of another, forming intractable oligomers and polymers[4].

Caption: Primary degradation pathways of unstable pyrazole sulfonyl chlorides during purification.

Troubleshooting Guides & FAQs

Q1: My pyrazole sulfonyl chloride completely degrades during flash chromatography. What are my alternatives? A1: Silica gel chromatography is generally contraindicated for unstable sulfonyl chlorides[3]. Instead, utilize a chromatography-free approach . If the product is solid, rely on cold aqueous precipitation followed by trituration[2]. If the product is an oil, use rapid liquid-liquid extraction with non-nucleophilic solvents (e.g., MTBE, DCM) and dry thoroughly over anhydrous Na₂SO₄. If chromatography is absolutely unavoidable, you must use deactivated silica, dry loading, and a fast flow rate with strictly anhydrous solvents[5].

Q2: How do I remove excess chlorosulfonic acid or thionyl chloride without hydrolyzing my product? A2: Quench the reaction mixture by pouring it slowly over a large volume of crushed ice with vigorous stirring. Hydrolysis is a biphasic reaction dependent on temperature and solubility. By quenching at < 5 °C, the kinetic energy required for water to attack the sulfonyl group is drastically reduced, while the highly reactive chlorinating agents are rapidly destroyed[6]. Because pyrazole sulfonyl chlorides have low aqueous solubility, they precipitate out, physically protecting the bulk material from the water[2].

Q3: I am synthesizing an unprotected 1H-pyrazole-4-sulfonyl chloride, but I only isolate polymeric sludge. How do I fix this? A3: You are observing self-condensation. Unprotected 1H-pyrazole sulfonyl chlorides are inherently unstable due to the nucleophilic free NH group[4]. You must either protect the pyrazole nitrogen (e.g., with a methyl or THP group) prior to chlorosulfonation, or skip isolation entirely . Quench the crude sulfonyl chloride directly into a solution containing your target amine to form the stable sulfonamide in situ[1].

Q4: I am performing parallel synthesis and cannot do liquid-liquid extractions for every vial. How can I purify the sulfonyl chloride? A4: Employ scavenger resins . Adding an amine-based resin (e.g., PS-Trisamine) directly to the crude mixture will covalently bind unreacted sulfonyl chlorides or acidic byproducts. The purified product can then be isolated by simple filtration, bypassing aqueous workup entirely[7].

Caption: Workflow for selecting the optimal purification strategy for pyrazole sulfonyl chlorides.

Quantitative Data Presentation

To assist in selecting the correct purification method, the following table summarizes the expected outcomes based on empirical laboratory data for N-protected pyrazole sulfonyl chlorides.

Table 1: Quantitative Comparison of Purification Strategies

| Purification Strategy | Typical Yield Retention | Product Purity | Scalability | Hydrolysis Risk |

| Cold Aqueous Precipitation | >85% | 90–95% | High | Low (if filtered rapidly) |

| Rapid Liquid-Liquid Extraction | 80–90% | ~90% | High | Moderate (requires thorough drying) |

| Amine Scavenger Resin | 75–85% | >95% | Medium | Very Low |

| Standard Silica Chromatography | <20% | N/A | Low | Extremely High |

Self-Validating Experimental Protocols

The following protocols are designed to minimize residence time in hydrolytic environments.

Protocol A: Cold Aqueous Quench and Precipitation (Ideal for Solid Products)

Causality Check: This method leverages the low aqueous solubility of the product to force precipitation before hydrolysis can occur[2].

-

Cooling: Cool the crude chlorosulfonation reaction mixture to 0 °C using an ice-brine bath.

-

Quenching: Slowly pour the mixture over a 10-fold volume of crushed ice and deionized water under vigorous stirring (>800 rpm) to rapidly dissipate the exothermic heat of quenching[6].

-

Time Control: Stir for no more than 10–15 minutes. Prolonged exposure increases the risk of hydrolysis.

-

Isolation: Vacuum filter the resulting precipitate immediately through a sintered-glass funnel.

-

Washing: Wash the filter cake with a minimal amount of ice-cold water to remove residual acidic byproducts, followed by a wash with cold hexanes to remove non-polar impurities.

-

Drying: Dry the solid under high vacuum (<1 mmHg) for 12 hours to afford the purified pyrazole sulfonyl chloride[2]. Store under argon at -20 °C.

Protocol B: Rapid Liquid-Liquid Extraction (Ideal for Oils/Highly Soluble Products)

Causality Check: Rapid partitioning into a non-nucleophilic solvent isolates the electrophile from the aqueous phase.

-

Quenching: Quench the reaction over crushed ice as described in Protocol A.

-

Extraction: Immediately transfer the mixture to a separatory funnel and extract with a cold, non-nucleophilic organic solvent (e.g., Dichloromethane or Methyl tert-butyl ether).

-

Neutralization: Wash the organic layer quickly with a cold, dilute saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize residual sulfonic acids and HCl[7].

-

Drying: Separate the organic layer and dry thoroughly over anhydrous sodium sulfate (Na₂SO₄). Do not skip this step; residual water will destroy the product during concentration.

-

Concentration: Concentrate under reduced pressure at low temperature (<30 °C) to prevent thermal degradation.

Protocol C: Chromatography-Free Scavenger Resin Purification

Causality Check: Solid-supported amines selectively scavenge electrophilic impurities without introducing water[7].

-

Preparation: Dissolve the crude pyrazole sulfonyl chloride in an anhydrous solvent (e.g., DCM).

-

Scavenging: Add 2–3 equivalents of an amine-based scavenger resin (e.g., PS-Trisamine or Si-Amine) to the mixture to covalently bind unreacted electrophiles and acidic byproducts[7].

-

Agitation: Agitate the slurry at room temperature for 30–60 minutes.

-

Filtration: Filter the mixture through a fritted funnel to remove the resin-bound impurities.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the high-purity sulfonyl chloride.

References

- Organic Syntheses Procedure. "4-Cyano-2-methoxybenzenesulfonyl Chloride". orgsyn.org.

- Bisharat et al. "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review". ajchem-b.com.

- Benchchem Technical Support. "Sulfonyl Chloride Work-up". benchchem.com.

- CymitQuimica. "CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride". cymitquimica.com.

- Benchchem Technical Support. "Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chromatography". benchchem.com.

- Reddit r/Chempros. "Any tips on cleaning up SO2Cl2 chlorination reactions?". reddit.com.

- ResearchGate. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides". researchgate.net.

Sources

Technical Support Center: Optimizing Base Catalysts for 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl Chloride Workflows

Welcome to the Application Scientist Support Hub. This guide is specifically engineered for researchers and drug development professionals working with 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride .

Synthesizing sulfonamides from this specific heterocyclic building block presents a unique mechanistic challenge: The Steric Shield Effect . Because the bulky oxan-4-yl (tetrahydropyran) ring is located at the N1 position of the pyrazole, it creates severe steric hindrance directly adjacent to the 5-sulfonyl chloride group. Standard base-catalyzed protocols often fail here. This guide details the causality behind base selection, troubleshooting logic, and self-validating protocols to ensure high-yield sulfonylation.

Mechanistic Grounding: Overcoming the Steric Shield

When reacting 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride with target amines, standard auxiliary bases like Triethylamine (TEA) or Potassium Carbonate often result in sluggish kinetics. The bulky amine nucleophile cannot easily penetrate the steric shield generated by the N1-oxane ring to attack the electrophilic sulfur[1].

To drive this reaction, a nucleophilic "super catalyst" such as 4-Dimethylaminopyridine (DMAP) is required[2]. DMAP possesses an unhindered pyridine nitrogen that rapidly bypasses the steric bulk, displacing the chloride ion to form a highly reactive, low-energy sulfonyl-DMAP intermediate. This intermediate dominates the catalytic nucleophilic addition mechanism, significantly lowering the overall energy barrier for the subsequent rate-determining attack by the target amine[3].

DMAP-catalyzed nucleophilic addition pathway overcoming the N1-oxane steric shield.

Troubleshooting & FAQs

Q1: My sulfonylation reaction with a secondary amine is stalling at 30% conversion. How can I drive it to completion? Causality & Solution: Your target amine is too sterically hindered to attack the shielded 5-sulfonyl chloride directly. Add 10–20 mol% of DMAP to the reaction mixture. DMAP acts via a nucleophilic addition mechanism, replacing the leaving group to form a stable reactive intermediate that easily transfers the sulfonyl group to weak or hindered nucleophiles[3]. Pair this with N,N-Diisopropylethylamine (DIPEA) as the stoichiometric auxiliary base to sponge the generated HCl.

Q2: I am observing significant hydrolysis (sulfonic acid formation) instead of the desired sulfonamide. What is causing this? Causality & Solution: 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is highly sensitive to moisture. If the reaction is slow (due to the steric shield), ambient water will outcompete the amine. Furthermore, bases like TEA are hygroscopic and can introduce trace water. Fix: Ensure your solvent (DCM or THF) is strictly anhydrous. Switch from TEA to anhydrous DIPEA, which is less hygroscopic and whose extreme steric bulk prevents it from acting as a competitive nucleophile.

Q3: The reaction mixture turns dark brown upon addition, and I see multiple degradation spots on the TLC. Is the oxane ring opening? Causality & Solution: The oxan-4-yl ring is generally robust, but the pyrazole core and the sulfonyl chloride itself are sensitive to localized exothermic degradation if exposed to high concentrations of unhindered base at room temperature. The initial N-sulfonylation step requires careful temperature control[4]. Fix: Cool the reaction to 0 °C prior to the dropwise addition of the sulfonyl chloride. Allow the formation of the DMAP-intermediate to stabilize thermally before warming to room temperature.

Diagnostic logic tree for troubleshooting low yields in pyrazole-5-sulfonylation reactions.

Quantitative Data: Base Catalyst Selection Matrix

Selecting the correct base is a balance of pKa (for HCl neutralization) and nucleophilicity (for catalysis). Use the following matrix to optimize your specific workflow.

| Base Catalyst | pKa (Conjugate Acid) | Nucleophilicity | Optimal Use Case for Pyrazole-5-sulfonyl chlorides |

| Pyridine | 5.2 | Moderate | Solvent/base combo for highly reactive, unhindered primary amines. |

| Triethylamine (TEA) | 10.7 | High | Routine sulfonylation; high risk of side reactions if the target amine is hindered. |

| DIPEA (Hünig's Base) | 10.5 | Very Low | Recommended Auxiliary Base. Scavenges HCl without competing as a nucleophile. |

| DMAP | 9.6 | Very High | Recommended Catalyst. Use at 10–20 mol% to bypass the N1-oxane steric shield[2]. |

| Potassium Carbonate | ~10.3 | Low | Biphasic conditions; not recommended due to high risk of hydrolysis. |

Standard Operating Procedure (SOP): Optimized Sulfonylation Protocol

This step-by-step methodology is designed as a self-validating system to ensure high-yield synthesis of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonamides.

Step 1: Equipment Preparation & Dehydration

-

Action: Flame-dry a round-bottom flask under an argon atmosphere.

-

Causality: Eliminates ambient moisture. The steric hindrance of the oxane ring slows the desired reaction, giving trace water time to hydrolyze the sulfonyl chloride into an unreactive sulfonic acid.

Step 2: Reagent Dissolution

-

Action: Dissolve the target amine (1.0 equiv) and anhydrous DIPEA (2.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution. Add DMAP (0.1 equiv).

-

Causality: DIPEA acts as the stoichiometric proton sponge, while DMAP serves as the nucleophilic catalyst[3].

Step 3: Temperature Control (Self-Validation Checkpoint 1)

-

Action: Submerge the flask in an ice bath and stir for 5 minutes.

-

Validation: Use an internal probe to confirm the solution has reached 0–2 °C before proceeding. Do not skip this check; adding the chloride at room temperature causes exothermic degradation.

Step 4: Sulfonyl Chloride Addition

-

Action: Dissolve 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes.

-

Causality: Dropwise addition at 0 °C prevents localized heat spikes, preserving the integrity of the pyrazole core[1].

Step 5: Catalysis & Propagation (Self-Validation Checkpoint 2)

-

Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Validation: Pull a 10 µL aliquot, quench in methanol, and analyze via LCMS. The reaction is self-validated as complete when the mass of the sulfonyl-DMAP intermediate disappears and the target sulfonamide mass plateaus.

Step 6: Quench & Aqueous Workup

-

Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to selectively protonate and remove DMAP and DIPEA), followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

References

1.[3] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC (nih.gov).3 2.[4] C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - ACS Publications. 4 3.[1] An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem.1 4.[2] Application of Efficient Catalyst DMAP - Suzhou Highfine Biotech. 2

Sources

Technical Support Center: Handling Moisture-Sensitive Heterocyclic Sulfonyl Chlorides

Status: Active Agent: Senior Application Scientist Ticket ID: HSC-PROTO-001 Subject: Troubleshooting Stability, Storage, and Reactivity of Heterocyclic Sulfonyl Chlorides

Introduction: The "Dead on Arrival" Problem

Heterocyclic sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride, thienyl-sulfonyl chlorides) are among the most notoriously unstable reagents in medicinal chemistry. Unlike their phenyl counterparts, they suffer from two distinct decomposition pathways: Hydrolysis (moisture-driven) and

This guide treats these reagents not just as chemicals, but as "perishable biologicals." If you treat them like standard reagents, your yield will be zero before you even start.

Module 1: Storage & Stability (Pre-Reaction)

Q: My sulfonyl chloride arrived as a black tar/solid rock. Is it salvageable?

A: No. If the physical state has changed from a crystalline solid or clear oil to a black tar or rock-hard solid, the compound has undergone autocatalytic decomposition.

-

The Mechanism: Trace moisture generates

. The -

The Fix: You must re-synthesize or re-order.

Q: How do I store these to prevent decomposition?

A: You must arrest the "Autocatalytic Acid Cycle."

-

Temperature: Store at -20°C or lower. Thermal energy accelerates the extrusion of

gas, a pathway unique to heterocycles like 2-pyridyl sulfonyl chloride. -

Atmosphere: Store under Argon/Nitrogen.

-

The "Acid Trap" (Pro Tip): Store the vial inside a secondary jar containing a small open vial of solid Potassium Carbonate (

) or pellets of KOH . This acts as an acid scavenger for any

Visualizing the Instability

The following diagram illustrates why these compounds die on the shelf.

Caption: The "Death Spiral" of heterocyclic sulfonyl chlorides showing both moisture-driven hydrolysis and thermal

Module 2: Quality Control (The "Pulse Check")

Q: TLC shows a spot, but my reaction failed. How do I check purity?

A: Never trust direct TLC or LCMS for the chloride.

-

Why: Sulfonyl chlorides hydrolyze on acidic silica (TLC) and in wet LCMS mobile phases (Water/MeCN), showing the sulfonic acid peak, which you might mistake for the chloride if you aren't careful.

-

The Solution: The Morpholine Quench Test . This is the industry-standard method to validate "active" electrophile content.

Protocol: The Morpholine Quench Test

This protocol converts the unstable chloride into a stable sulfonamide for accurate quantification.

| Step | Action | Rationale |

| 1 | Dissolve 50 mg of sulfonyl chloride in 1 mL dry DCM . | Anhydrous solvent prevents hydrolysis during the test. |

| 2 | Add 100 µL Morpholine (excess). | Morpholine reacts instantly to form the stable sulfonamide. |

| 3 | Stir for 5 minutes at RT. | Reaction is extremely fast; long times are unnecessary. |

| 4 | Add 2 mL 1M HCl and shake. | Removes excess unreacted morpholine into the aqueous layer. |

| 5 | Extract organic layer, dry ( | Isolates the stable morpholine-sulfonamide derivative. |

| 6 | Weigh the residue & run NMR. | The weight gives you the "Active Yield." NMR confirms purity. |

Interpretation:

-

If you weigh 60 mg of solid (approx theoretical yield)

Reagent is Good . -

If you weigh <10 mg or get an oil

Reagent is Dead (mostly hydrolyzed acid which washed away in step 4).

Module 3: Reaction Optimization

Q: My reaction yields are low (10-30%). What is killing it?

A: You are likely facing competitive hydrolysis or base-mediated decomposition .

Troubleshooting Checklist:

-

The Solvent: Are you using "dry" solvent from a bottle opened 3 months ago?

-

Fix: Use freshly distilled solvent or solvent from a pressurized purification system (SPS). Water competes with your amine nucleophile.

-

-

The Base: Are you using DMAP (Dimethylaminopyridine)?

-